REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5](O)=[C:4]([CH:9]2[CH2:11][CH2:10]2)[C:3]=1Br.C1(C)C=CC=CC=1.C[O:21]CCO[AlH2-]OCCOC.[Na+]>C1C=CC=CC=1>[CH:9]1([C:4]2[CH:5]=[CH:6][C:7]([OH:21])=[CH:2][CH:3]=2)[CH2:11][CH2:10]1 |f:2.3|
|
Name
|
dibromocyclopropylphenol
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C=C1)O)C1CC1)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCO[AlH2-]OCCOC.[Na+]
|
Name
|
sodium bis(2-methoxyethoxy aluminum hydride)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 500 ml flask equipped with a reflux condenser, and magnetic stirring bar under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
The solution was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with water
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with 100 ml of ether
|
Type
|
WASH
|
Details
|
washed
|
Type
|
ADDITION
|
Details
|
with dilute base
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene dichloride
|
Type
|
EXTRACTION
|
Details
|
The methylene dichloride extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |